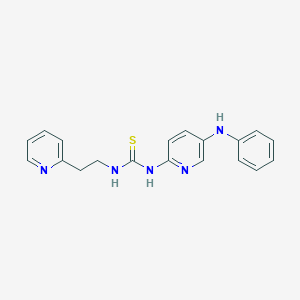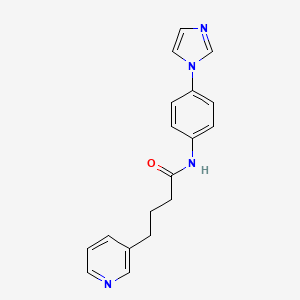![molecular formula C19H18N4O B7433911 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has been widely studied for its potential application in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide have been extensively studied. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation, oxidative stress, and cancer progression. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Zukünftige Richtungen
There are several future directions for the study of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide. One direction is the development of more selective and potent analogs of this compound that can be used as therapeutic agents for the treatment of inflammatory diseases and cancer. Another direction is the investigation of its potential use as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes.
Synthesemethoden
The synthesis of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide involves the reaction of 3-pyridinecarboxylic acid with 4-aminopyridine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-bromoacetophenone to yield the final product. This method has been optimized to produce high yields of pure 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide has been extensively studied for its potential application in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(8-3-15-2-1-11-21-14-15)23-17-6-4-16(5-7-17)22-18-9-12-20-13-10-18/h1-2,4-7,9-14H,3,8H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTSCMGQCQADHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)



![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)
![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)